![molecular formula C16H22N2O2 B13240308 tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13240308.png)
tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an azetidine ring fused to an indole moiety, with a tert-butyl ester group attached to the carboxylate functionality. The presence of these functional groups and the spirocyclic framework makes it an interesting subject for research in organic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of strong bases such as sodium hydride (NaH) and controlled temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 7’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl 7’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl 7’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating biological processes . The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
tert-Butyl 7’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its spirocyclic structure and the presence of both azetidine and indole rings. This combination of features is not commonly found in other compounds, making it a valuable subject for research in various scientific fields .
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
tert-butyl 7-methylspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-11-6-5-7-12-13(11)17-8-16(12)9-18(10-16)14(19)20-15(2,3)4/h5-7,17H,8-10H2,1-4H3 |
Clé InChI |
PBQIDNFZSWBKSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3(CN2)CN(C3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13240237.png)

![4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B13240264.png)
![3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13240270.png)
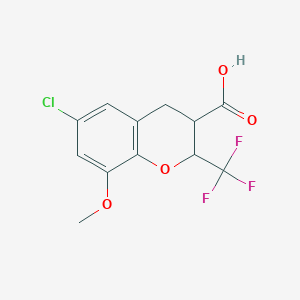
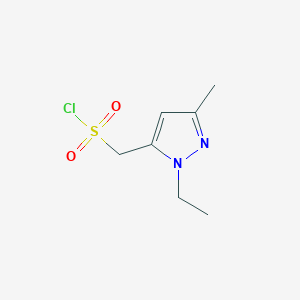
![N-[1-(pyridin-4-yl)ethyl]cyclopropanamine](/img/structure/B13240278.png)
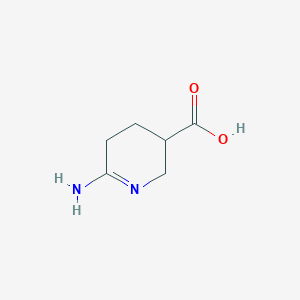
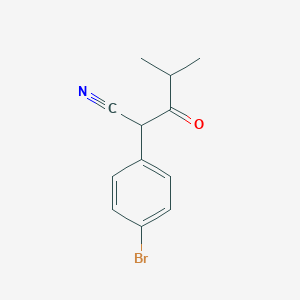
![3-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13240297.png)
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13240298.png)
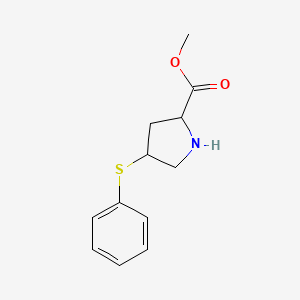
![3-cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13240304.png)
![6-[(But-2-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B13240307.png)
